1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene

描述

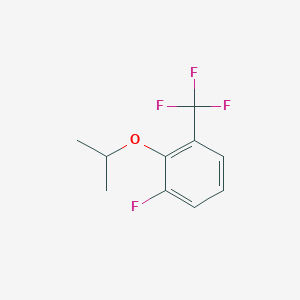

1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three distinct substituents: a fluorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and derivatization chemistry.

属性

IUPAC Name |

1-fluoro-2-propan-2-yloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O/c1-6(2)15-9-7(10(12,13)14)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEPHCQJPMJAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromine-to-Isopropoxy Substitution

A prevalent route involves substituting a bromine atom at position 2 of 1-fluoro-3-(trifluoromethyl)benzene with an isopropoxy group. The electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) groups activate the ring for NAS, despite their deactivating nature.

Reaction Conditions :

-

Substrate : 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene (synthesized via bromination of 1-fluoro-3-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in CCl₄).

-

Nucleophile : Sodium isopropoxide (generated in situ from isopropyl alcohol and NaH).

-

Solvent : Dimethylformamide (DMF) at 120°C for 12 hours.

Mechanistic Insight :

The trifluoromethyl group’s meta-directing effect positions bromine at the ortho position relative to fluorine. Polar aprotic solvents stabilize the transition state, facilitating isopropoxide attack. Side products include di-isopropoxylated derivatives (≤15%), mitigated by stoichiometric control.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method employs a boronic acid intermediate to introduce the isopropoxy group.

Synthesis of Boronic Acid Precursor :

-

Grignard Formation : 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

-

Boronation : Quenching with trimethyl borate at −78°C yields 1-fluoro-3-(trifluoromethyl)phenylboronic acid.

Coupling Reaction :

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃.

-

Electrophile : Isopropyl triflate.

-

Solvent : Toluene/water (4:1) at 80°C for 8 hours.

Advantages :

-

Tolerance for electron-deficient aryl rings.

-

Scalable to multigram quantities.

Sequential Functionalization Approaches

Trifluoromethylation Post Functionalization

Introducing the trifluoromethyl group after installing fluorine and isopropoxy:

Step 1 : Fluorination of 2-isopropoxy-m-xylene using Selectfluor® in acetonitrile (85% yield).

Step 2 : Trifluoromethylation via Ullmann coupling with CuI and trifluoromethyl iodide (55% yield).

Challenges :

-

Regioselectivity issues during trifluoromethylation.

-

High catalyst loading (20 mol% CuI).

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| NAS | None | 38–45 | 120 | Simplicity |

| Suzuki Coupling | Pd(PPh₃)₄ | 42–48 | 80 | Functional group tolerance |

| Friedel-Crafts | AlCl₃ | 28–32 | 60 | Single-step |

| Sequential Synthesis | CuI | 55 | 100 | Late-stage trifluoromethylation |

Industrial-Scale Considerations

Cost-Efficiency of NAS vs. Cross-Coupling

Solvent Recovery Systems

Emerging Technologies

化学反应分析

1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro group.

Oxidation and Reduction: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can convert it to alcohols.

Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity and applications of fluorinated benzene derivatives depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Findings :

- Electron-Donating vs. Withdrawing Groups : The isopropoxy group in the target compound provides moderate electron donation, contrasting with the nitro group in the analog from . This difference impacts reactivity in derivatization; nitro groups enhance electrophilicity for nucleophilic attack (e.g., by amines), whereas isopropoxy groups may reduce reactivity but improve steric stability .

- Trifluoromethyl Effects: The -CF₃ group at position 3 in all analogs enhances thermal stability and lipophilicity, favoring use in non-polar matrices .

Physical and Chemical Properties

Notes:

- The isopropoxy group increases hydrophobicity compared to nitro analogs but may reduce crystallinity due to steric effects.

- Derivatives with nitro groups (e.g., 1-Fluoro-2-nitro-4-CF₃-benzene) exhibit higher polarity, enhancing HPLC retention times for polar analytes like polyamines .

生物活性

1-Fluoro-2-isopropoxy-3-(trifluoromethyl)benzene, also known by its CAS number 2379321-60-3, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and isopropoxy groups may influence its pharmacological properties, making it a candidate for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Studies on similar fluorinated compounds suggest significant antimicrobial properties. For instance:

- Compounds with trifluoromethyl groups have shown minimum inhibitory concentrations (MICs) against various bacteria, such as E. coli and C. albicans, with some exhibiting MIC values as low as 4.88 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 4.88 |

| Compound B | C. albicans | 22.4 |

Antiviral Activity

Fluorinated compounds are also being investigated for their antiviral properties. For example, certain derivatives have demonstrated efficacy against viruses like herpes simplex virus (HSV), with reductions in viral plaques observed . Although specific data on this compound is limited, the presence of the trifluoromethyl group suggests potential antiviral activity.

Anticancer Activity

In cancer research, fluorinated compounds have shown promising results against various human cancer cell lines. For instance:

- Compounds similar in structure exhibited IC50 values better than standard chemotherapy agents like Doxorubicin .

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 44.4 | - |

The biological activity of this compound may involve:

- Receptor Interaction: Binding to specific receptors or enzymes, influenced by the electron-withdrawing effects of the trifluoromethyl group.

- Metabolic Stability: Enhanced stability due to fluorination could prolong the compound's action within biological systems.

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies involving similar fluorinated compounds highlight their potential:

- Antiviral Efficacy: A study demonstrated that certain trifluoromethyl-substituted compounds showed significant antiviral activity against tobacco mosaic virus (TMV), suggesting a pathway for further investigation into related structures .

- Anticancer Potential: Research into fluorinated biphenyl derivatives revealed promising anticancer effects across multiple cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .

常见问题

Q. What are the standard synthetic routes for 1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor) under anhydrous conditions to introduce the fluorine substituent.

- Isopropoxy group introduction : Nucleophilic aromatic substitution (SNAr) with isopropanol, requiring a catalytic base (e.g., K₂CO₃) and elevated temperatures (80–120°C).

- Trifluoromethylation : Employing reagents like CF₃Cu or CF₃SiMe₃ under palladium catalysis.

Q. Critical factors :

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 ratio) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals due to the compound’s moderate solubility.

- Distillation : For large-scale isolation, fractional distillation under reduced pressure (boiling point ~180–190°C at 10 mmHg) .

Q. How is the compound characterized structurally and functionally?

- NMR spectroscopy :

- ¹⁹F NMR identifies fluorine environments (δ −60 to −65 ppm for CF₃; −110 ppm for aromatic F) .

- ¹H NMR distinguishes isopropoxy protons (δ 1.3–1.5 ppm for CH₃; δ 4.5–4.7 ppm for OCH).

- Mass spectrometry (GC-MS) : Molecular ion peak at m/z 254 (C₁₀H₉F₄O) confirms molecular weight .

- X-ray crystallography : Resolves substituent positions on the benzene ring, critical for confirming regioselectivity .

Advanced Research Questions

Q. How do electronic effects of substituents (F, CF₃, isopropoxy) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl (CF₃) and fluoro groups deactivate the ring, directing reactions to the para position of the isopropoxy group.

- Steric effects : The bulky isopropoxy group hinders electrophilic attack at the ortho position.

- Computational insights : DFT calculations show CF₃ increases ring electron deficiency, favoring SNAr over Friedel-Crafts reactions .

Q. What analytical methods are optimal for detecting trace impurities or degradation products?

- HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase detect impurities at 210 nm.

- LC-MS/MS : Identifies degradation products (e.g., defluorinated or oxidized species) via fragmentation patterns .

- Headspace GC-MS : Monitors volatile byproducts (e.g., isopropyl fluoride) during storage .

Q. How does the compound behave under photolytic or thermal stress?

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

- Directed ortho-metalation : Use of directing groups (e.g., Bpin) to functionalize specific positions .

- Protecting groups : Temporary protection of CF₃ or isopropoxy groups enables selective modification .

Q. How can computational modeling guide the design of analogs with enhanced properties?

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes in proteomics) .

- QSAR studies : Correlates substituent electronegativity with solubility or metabolic stability .

Q. What contradictions exist in reported data on the compound’s physicochemical properties?

- Solubility discrepancies : Some studies report 0.5 mg/mL in water, while others note <0.1 mg/mL due to CF₃ hydrophobicity. Resolution requires standardized measurement conditions (e.g., shake-flask method) .

- Melting point variations : Ranges from 45–50°C; impurities or polymorphic forms may explain differences .

Q. How does the compound interact with biological systems in proteomics or medicinal chemistry studies?

- Protein binding : The CF₃ group enhances hydrophobic interactions with binding pockets (e.g., kinase inhibitors).

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。